Product packaging for Di(2-pyrimidinyl) sulfide(Cat. No.:CAS No. 38521-07-2)

Di(2-pyrimidinyl) sulfide

Cat. No.: B2808697
CAS No.: 38521-07-2
M. Wt: 190.22
InChI Key: HVLIWXLWROHBHN-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Sulfur Chemistry

Heterocyclic compounds that incorporate both sulfur and nitrogen atoms represent a crucial class of molecules in organic chemistry, with wide-ranging applications in medicinal chemistry, material science, and catalysis. acs.org Within this context, Di(2-pyrimidinyl) sulfide (B99878) stands out due to the specific properties conferred by its pyrimidine (B1678525) units. Pyrimidine is an electron-deficient heterocycle, and its presence significantly influences the electronic nature of the sulfide bridge.

The sulfur atom, with its available lone pairs of electrons, and the nitrogen atoms within the two pyrimidine rings act as potential donor sites, allowing Di(2-pyrimidinyl) sulfide to function as a multidentate ligand. worldscientific.com Its ability to form stable coordination complexes with a variety of transition metals is a cornerstone of its chemical utility. worldscientific.com The electronic properties and reactivity of these metal complexes can be fine-tuned based on the coordination mode of the ligand. Furthermore, the carbon-sulfur bonds in pyrimidinyl sulfides can be strategically cleaved in certain catalytic reactions, such as nickel-catalyzed cross-coupling processes, making the compound a valuable intermediate for the synthesis of other complex organic molecules. worldscientific.com

Overview of Key Research Domains

Research into this compound and its derivatives is primarily concentrated in a few key interdisciplinary domains:

Coordination Chemistry : A significant area of investigation involves the use of this compound as a ligand to form complexes with various metal ions, including silver(I) and ruthenium(II). publish.csiro.aunih.gov The coordination often occurs through the nitrogen atoms of the pyrimidine rings, leading to the formation of chelate rings. These complexes can exhibit interesting structural features and stereochemistry, such as sulfur inversion, where the sulfur atom rapidly inverts its pyramidal geometry. worldscientific.com

Supramolecular Chemistry and Material Science : The compound serves as a fundamental building block for the construction of complex, higher-order structures. Through coordination-driven self-assembly, it has been used to create high-nuclearity silver(I) clusters and extended one-, two-, or three-dimensional supramolecular networks. worldscientific.comresearchgate.net The final architecture of these materials can be influenced by external factors such as the choice of solvent or the counter-anion present during synthesis, allowing for the rational design of materials with specific topologies like ladders or sheets. publish.csiro.au

Catalysis : In the field of catalysis, this compound is recognized for its role in forming transition metal complexes that can act as catalysts. rsc.orgtandfonline.com For instance, its utility has been demonstrated in nickel-catalyzed Suzuki–Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. worldscientific.com While the catalytic applications of its own complexes are an emerging area, the broader class of transition metal complexes with sulfur-containing ligands is well-established in promoting important organic transformations.

Compound Properties

PropertyData
Chemical Formula C₈H₆N₄S
Molecular Weight 190.23 g/mol
Common Name This compound
Synonyms 2-(pyrimidin-2-ylthio)pyrimidine, 2,2'-thiodipyrimidine
Structure Two pyrimidine rings linked by a sulfur atom

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4S B2808697 Di(2-pyrimidinyl) sulfide CAS No. 38521-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLIWXLWROHBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Routes for Di 2 Pyrimidinyl Sulfide

Transition Metal-Catalyzed Coupling Reactions

The formation of carbon-sulfur bonds through transition metal catalysis is a cornerstone of modern organic synthesis. These methods offer efficient and selective routes to diaryl and di(heteroaryl) sulfides, including Di(2-pyrimidinyl) sulfide (B99878). Nickel and palladium are prominent metals in these transformations, enabling the coupling of various sulfur sources with pyrimidinyl electrophiles or nucleophiles.

Nickel-Catalyzed C–Sulfone Bond Activation Approaches

Nickel catalysis has emerged as a powerful tool for the formation of C-S bonds, owing to the metal's lower cost and unique reactivity compared to palladium. researchgate.net One advanced strategy involves the activation of a carbon-sulfone (C–SO2R) bond, where the sulfone group acts as a leaving group in a cross-coupling reaction. While traditionally used for C-C bond formation, this concept has been extended to C-Se bond formation, providing a strong precedent for its application in C-S bond synthesis. rsc.org

In a related approach, nickel catalysts can facilitate the cross-coupling of heteroaryl sulfones with diselenides to generate heteroaryl selenides. rsc.org This transformation proceeds under mild conditions and demonstrates the viability of using sulfones as electrophilic partners in nickel-catalyzed cross-coupling. The reaction mechanism is believed to involve the activation of the C-SO2R bond by a low-valent nickel species. This methodology suggests a plausible, albeit not yet specifically documented, route to Di(2-pyrimidinyl) sulfide by coupling a pyrimidinyl sulfone with a suitable sulfur source under nickel catalysis.

Another relevant nickel-catalyzed method involves the reductive coupling of arylsulfonyl chlorides and aryl iodides using manganese as a reducing agent. rsc.org This process effectively uses the sulfonyl chloride as an aryl thiol source to generate unsymmetrical aryl sulfides. The reaction proceeds through a proposed catalytic cycle involving Ni(0) and Ni(I) species. rsc.org

Catalyst SystemReactantsKey Features
Nickel Catalyst Heteroaryl Sulfone, DiselenideC-Sulfone bond activation for C-Se bond formation. rsc.org
NiCl2(dme) / Ligand Arylsulfonyl Chloride, Aryl Iodide, MnSulfonyl chloride acts as an aryl thiol source. rsc.org
Nickel Catalyst Aryl Esters/Amides, MercaptansDecarbonylative thioetherification. nih.gov

Related Cross-Coupling Strategies for Pyrimidinyl Sulfides

Beyond C-sulfone activation, a range of cross-coupling strategies can be employed to synthesize pyrimidinyl sulfides. A mild and effective protocol involves the one-pot conversion of a thiol into a sulfenyl chloride, which is then reacted with an organozinc reagent. acs.org This method has been successfully applied to heterocyclic thiols, including pyrimidine-2-thiol. The reaction of 2-mercaptopyrimidine (B73435) with N-chlorosuccinimide (NCS) generates the corresponding sulfenyl chloride in situ. Subsequent coupling with a pyrimidinylzinc reagent would furnish the desired this compound. This approach is noted for its compatibility with sensitive heterocyclic moieties. acs.org

The general conditions for this type of reaction are outlined below:

StepReagents & ConditionsPurpose
1. Sulfenyl Chloride Formation Pyrimidine-2-thiol, N-Chlorosuccinimide (NCS) in DCMIn situ generation of pyrimidinylsulfenyl chloride. acs.org
2. Cross-Coupling Pyrimidinylzinc reagent, THFFormation of the C-S bond. acs.org

Palladium-catalyzed reactions are also widely used for C-S bond formation. researchgate.netresearchgate.net These typically involve the coupling of an aryl or heteroaryl halide (e.g., 2-chloropyrimidine) with a thiol (e.g., pyrimidine-2-thiol) in the presence of a palladium catalyst and a base, a transformation known as the Buchwald-Hartwig amination of thiols. Alternatively, pyrimidinyl tosylates can serve as effective electrophiles in palladium-catalyzed Hiyama cross-coupling reactions, demonstrating the utility of sulfonate leaving groups in pyrimidine (B1678525) chemistry. semanticscholar.org

Thiol-Free Synthetic Pathways

Synthesizing sulfides without the use of foul-smelling and easily oxidized thiols is an attractive goal in organic chemistry. One of the most effective thiol-free methods involves using sulfonyl chlorides as a source of the sulfur atom and one of the aryl groups. A nickel-catalyzed reaction has been developed for the direct formation of aryl sulfide C–S bonds from arylsulfonyl chlorides and aryl iodides, using manganese as a reductant. rsc.org In this process, the arylsulfonyl chloride is reduced to effectively serve as an aryl thiol equivalent. This strategy avoids the direct handling of thiols and benefits from the stability and commercial availability of sulfonyl chlorides.

The proposed reaction to form this compound via this method would involve:

Reactant 1: Pyrimidine-2-sulfonyl chloride

Reactant 2: 2-Iodopyrimidine

Catalyst System: A nickel catalyst, such as NiCl2(dme)

Reductant: Manganese powder

Metal-free approaches have also been developed. One such method is the arylation of thiols with diaryliodonium salts. chemrxiv.org While this specific example uses a thiol, the concept of using alternative electrophiles or nucleophiles to avoid free thiols is a key area of research.

Thermal Conversion Methods from Related Sulfur Compounds

The synthesis of diaryl sulfides via thermal conversion is less common than catalyzed cross-coupling reactions. These methods typically rely on the thermal decomposition or rearrangement of a precursor molecule. For pyrimidine derivatives, literature describing the direct thermal synthesis of this compound is scarce.

However, related thermal reactions of sulfur-containing pyrimidines have been documented. For instance, heating certain 2-thioxopyrimidine derivatives in a high-boiling solvent like diphenyl oxide can lead to intramolecular cyclization reactions rather than intermolecular sulfide formation. nih.gov An example is the formation of a pyrimido[5,6,1-kl]phenothiazin-3(2H)-one derivative from a suitably substituted precursor upon heating. nih.gov This indicates that under thermal stress, pyrimidine-sulfur compounds may favor intramolecular pathways if sterically feasible. The direct thermal condensation of two molecules of a pyrimidine sulfur derivative, such as pyrimidine-2-thiol, to extrude H2S and form this compound is not a commonly reported synthetic route. Such reactions often require very high temperatures and may lead to decomposition and a mixture of products.

Chemical Reactivity and Mechanistic Investigations of Di 2 Pyrimidinyl Sulfide

Oxidation Reactions of the Central Sulfur Atom

The central sulfur atom in di(2-pyrimidinyl) sulfide (B99878) is susceptible to oxidation, a common reaction for sulfides. This process involves the addition of oxygen atoms to the sulfur, leading to changes in its oxidation state and geometry. The oxidation can be controlled to yield different products, primarily sulfoxides and sulfones, by selecting appropriate oxidizing agents and reaction conditions. youtube.com The pyrimidine (B1678525) rings, being electron-withdrawing, influence the reactivity of the sulfur atom, making it less nucleophilic than in dialkyl sulfides but still reactive towards common oxidants.

The sequential oxidation of di(2-pyrimidinyl) sulfide first yields the corresponding sulfoxide (B87167), di(2-pyrimidinyl) sulfoxide, and upon further oxidation, the sulfone, di(2-pyrimidinyl) sulfone.

Formation of Di(2-pyrimidinyl) Sulfoxide: Mild and selective oxidizing agents are employed to convert the sulfide to the sulfoxide without significant over-oxidation to the sulfone. organic-chemistry.org Reagents such as sodium metaperiodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are typically effective for this transformation. youtube.combritannica.com The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant. The resulting sulfoxide is a chiral molecule if the pyrimidine rings are differently substituted, as the sulfur atom becomes a stereocenter.

Formation of Di(2-pyrimidinyl) Sulfone: Stronger oxidizing agents or harsher reaction conditions are required to oxidize the sulfide or the intermediate sulfoxide to the sulfone. britannica.com Common reagents for this purpose include potassium permanganate (KMnO₄) or an excess of hydrogen peroxide, sometimes in the presence of a catalyst. organic-chemistry.orgmdpi.com The sulfone product features a sulfur atom double-bonded to two oxygen atoms, resulting in a tetrahedral geometry around the sulfur.

The table below summarizes typical conditions for these oxidation reactions.

ProductReagent(s)Typical ConditionsReference(s)
Di(2-pyrimidinyl) sulfoxideSodium metaperiodate (NaIO₄)Aqueous solvent, room temperature britannica.com
Di(2-pyrimidinyl) sulfoxideHydrogen Peroxide (H₂O₂, 1 equiv.)Acetic acid or other organic solvent youtube.com
Di(2-pyrimidinyl) sulfoneHydrogen Peroxide (H₂O₂, >2 equiv.)Elevated temperature, often with catalyst organic-chemistry.orgmdpi.com
Di(2-pyrimidinyl) sulfonePotassium Permanganate (KMnO₄)Basic or acidic solution britannica.com

Substitution Reactions Involving Pyrimidine Rings

The pyrimidine rings in this compound are electron-deficient aromatic systems, which makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by appropriate leaving groups. While the sulfide linkage itself is not a typical leaving group, substituents on the pyrimidine rings can be displaced by nucleophiles.

For instance, if a halogen atom is present on one of the pyrimidine rings, it can be readily displaced by various nucleophiles. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the substitution of the chlorine atom. rsc.org This indicates that a similar reactivity pattern can be expected for substituted derivatives of this compound.

Interestingly, in some cases, the methylthio group itself can be displaced, highlighting the lability of the C-S bond in certain pyrimidine systems, especially under the influence of strong nucleophiles or specific reaction conditions. rsc.org This suggests that under forcing conditions, nucleophilic attack could potentially lead to the cleavage of one of the C-S bonds in this compound itself, although this would be less common than substitution of a better leaving group like a halide.

Metal-Mediated Transformations and Bond Activation

The interaction of this compound with metal centers can lead to a variety of transformations involving the activation of the C-S bonds. The sulfur atom and the nitrogen atoms of the pyrimidine rings can act as coordination sites for metal ions, facilitating bond cleavage and rearrangement reactions.

Research on a related compound, di[4-(pyridin-2-yl)pyrimidinyl]disulfide, demonstrates the profound effect of metal salts and solvents on the molecule's reactivity. rsc.orgnih.gov Although this is a disulfide, the observed metal-mediated C-S bond scission provides insight into potential reactions for this compound. For example:

With Copper(II) perchlorate (B79767) (Cu(ClO₄)₂) in CH₃CN–DCM: The disulfide undergoes C–S bond scission followed by oxygen substitution. rsc.orgnih.gov A similar interaction with this compound could facilitate the activation and cleavage of the C-S bond.

With Cobalt(II) perchlorate (Co(ClO₄)₂) in MeOH–DCM: Selective single C–S bond rupture was observed. rsc.orgnih.gov

With Copper(I) iodide (CuI) in CH₃CN–DMF: The disulfide was converted into its thiolate derivative. rsc.orgnih.gov

Electrophilic and Nucleophilic Interactions

The chemical character of this compound allows for both electrophilic and nucleophilic interactions.

Nucleophilic Character: The sulfur atom possesses lone pairs of electrons and can act as a nucleophile. libretexts.org It can react with electrophiles such as alkyl halides to form sulfonium salts. youtube.com This reactivity is a fundamental property of sulfides, although it is tempered in this molecule by the electron-withdrawing nature of the two pyrimidine rings. The sulfur atom's nucleophilicity is crucial for the oxidation reactions discussed previously and for its coordination to metal centers.

Electrophilic Character: The pyrimidine rings, being electron-deficient heterocycles, are inherently electrophilic. They are susceptible to attack by strong nucleophiles. This electrophilicity is particularly pronounced at the carbon atoms adjacent to the ring nitrogen atoms. The addition of a nucleophile to the ring can lead to the formation of a Meisenheimer-like intermediate, which can then either revert to the starting materials or proceed to a substitution product if a suitable leaving group is present. researchgate.net

Furthermore, upon oxidation to the sulfone, the electrophilicity of the pyrimidine rings is significantly enhanced. The powerful electron-withdrawing sulfonyl group makes the C-2 carbon of the pyrimidine ring a strong electrophilic site, highly activated towards nucleophilic aromatic substitution. nih.gov This principle is utilized in the design of covalent inhibitors where a 2-sulfonylpyrimidine acts as a "warhead" that reacts with nucleophilic residues like cysteine in proteins. nih.govnih.gov

The table below summarizes the dual reactivity of the compound.

Interaction TypeReactive SiteReacts WithPotential Product(s)Reference(s)
Nucleophilic Central Sulfur AtomElectrophiles (e.g., Alkyl Halides, Oxidants)Sulfonium salts, Sulfoxides youtube.comlibretexts.org
Electrophilic C-atoms of Pyrimidine RingsNucleophiles (e.g., Amines, Thiolates)Meisenheimer adducts, Substitution products researchgate.netnih.gov
Electrophilic (as sulfone)C-2 of Pyrimidine RingsNucleophiles (e.g., Cysteine)Covalent adducts nih.govnih.gov

Coordination Chemistry and Ligand Properties of Di 2 Pyrimidinyl Sulfide

Ligand Design Principles and Coordination Modes.

The unique structural arrangement of Di(2-pyrimidinyl) sulfide (B99878), featuring a flexible thioether bridge connecting two nitrogen-rich pyrimidine (B1678525) rings, allows for diverse coordination behaviors. This design is central to its utility in constructing complex supramolecular structures.

Bidentate Chelation via Nitrogen and Sulfur Atoms.

While Di(2-pyrimidinyl) sulfide (dprs) can coordinate to metal centers in a bidentate fashion using two nitrogen atoms (N,N'-chelation), a significant aspect of its chemistry involves the formation of N,S-chelate complexes. researchgate.netrsc.org In this mode, one of the pyrimidine nitrogen atoms and the central sulfur atom bind to the metal center, forming a stable five-membered chelate ring. This N,S-bidentate coordination is a key feature in complexes with metals that have a notable affinity for soft sulfur donors, such as ruthenium(II). The ability of the ligand to switch between N,N'- and N,S-coordination modes highlights its hemilabile nature, a property of significant interest in catalyst design. rsc.org

Influence of Ligand Conformation on Metal Coordination Geometry.

The coordination of the thioether sulfur atom to a metal center, such as ruthenium, renders the sulfur atom a stereogenic center. researchgate.net This introduces a layer of stereochemical complexity. The sulfur atom can adopt either an (R) or (S) configuration, and in an octahedral complex which is itself chiral (Δ or Λ), this leads to the formation of multiple diastereoisomers (e.g., ΔR/ΛS and ΔS/ΛR). researchgate.net

Dynamic stereochemical rearrangements are a hallmark of these complexes. A key process is the inversion of the coordinated sulfur atom, which allows for the interconversion between different diastereoisomers. This inversion process has been studied using NMR spectroscopy and demonstrates the conformational flexibility of the ligand within a coordination sphere. The steric congestion around the metal core, influenced by other ligands present, can significantly promote or hinder the rate of this sulfur inversion. researchgate.netrsc.org

Synthesis and Structural Characterization of Metal Complexes.

The synthesis of metal complexes with this compound has led to a variety of structurally interesting compounds, particularly with ruthenium. The characterization of these complexes provides insight into the ligand's versatile binding capabilities.

Silver(I) Coordination Complexes and High-Nuclearity Cluster Formation.

Scientific literature available through targeted searches does not provide specific examples of silver(I) coordination complexes or high-nuclearity clusters formed directly with this compound. Research on high-nuclearity silver clusters often involves sulfide ions (S²⁻) derived from precursor molecules or other complex sulfur-containing ligands, but specific studies detailing the use of intact this compound for this purpose are not presently available. sciencenet.cnnih.govnih.gov

Ruthenium(II) Complexes and their Stereochemical Aspects.

Ruthenium(II) forms well-defined complexes with this compound (dprs). A key precursor, cis-[Ru(dprs)₂Cl₂], is synthesized and serves as a building block for more elaborate structures. In this precursor, the dprs ligands are observed to adopt an N,N'-bidentate coordination mode. researchgate.net

When this congested [Ru(dprs)₂]²⁺ core reacts with other thioether ligands capable of N,S-chelation, fascinating stereochemical dynamics emerge. The resulting complexes, with the general formula [Ru(N,N-dprs)₂(N,S-L)]²⁺ (where L is an N,S-chelating ligand), contain both the N,N'-coordinated dprs and the N,S'-coordinated ancillary ligand. As noted in section 4.1.2, the coordination of the sulfur atom from ligand L creates two stereogenic centers: the metal (Δ or Λ) and the sulfur (R or S). This results in the potential for four distinct isomers. NMR studies have confirmed the presence of these isomers in solution and have been used to study the dynamic exchange between them, driven by the thermal inversion of the sulfur atom's configuration. researchgate.net

Table 1: Stereoisomers in Ruthenium(II)-Thioether Complexes

Metal Center Chirality Sulfur Atom Chirality Diastereoisomer Relationship
Δ R ΔR Enantiomer of ΛS
Δ S ΔS Enantiomer of ΛR
Λ R ΛR Enantiomer of ΔS
Λ S ΛS Enantiomer of ΔR

This table illustrates the possible diastereoisomers arising from the combination of a chiral octahedral metal center and a chiral coordinated sulfur atom.

Palladium(II) Complexes and their Reactivity Profiles.

Based on available scientific literature from targeted searches, there are no specific studies detailing the synthesis, structural characterization, or reactivity profiles of palladium(II) complexes featuring this compound as a ligand. While the catalytic activity of palladium(II) complexes with various pyridine (B92270) and pyrimidine-based ligands is a broad and active area of research, particularly in cross-coupling reactions, specific data for complexes of this compound are not documented in the searched sources. nih.govnih.gov

Dynamic Processes in Metal Complexes: Sulfur Inversion Phenomena

In metal complexes of this compound, the sulfur atom, being a trivalent center with a lone pair of electrons, can undergo pyramidal inversion. This process involves the sulfur atom passing through a planar transition state, leading to an inversion of its configuration. This dynamic behavior can be readily studied using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the elucidation of the kinetic and thermodynamic parameters of the inversion process.

Kinetic and Thermodynamic Aspects of Inversion

The kinetic and thermodynamic parameters of sulfur inversion in this compound complexes can be determined by analyzing the changes in NMR spectra as a function of temperature. At low temperatures, where the inversion is slow on the NMR timescale, distinct signals may be observed for the different conformations. As the temperature is increased, these signals broaden and eventually coalesce into a single, time-averaged signal when the inversion becomes fast.

From the coalescence temperature and the separation of the signals at low temperatures, the free energy of activation (ΔG‡) for the inversion process can be calculated. Further analysis of the line shapes at different temperatures can provide values for the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. While specific kinetic and thermodynamic data for this compound complexes are not extensively documented in the reviewed literature, general principles from related thioether complexes can be applied. For example, the inversion barriers are influenced by both electronic and steric factors. Electron-withdrawing groups on the pyrimidinyl rings would be expected to increase the inversion barrier, while bulky substituents near the sulfur atom could also hinder the planar transition state, thereby affecting the kinetics of the process.

The following table outlines the general approach and the parameters that would be determined from such a study.

ParameterDescriptionMethod of Determination
Coalescence Temperature (Tc) The temperature at which two exchanging NMR signals merge into a single broad peak.Variable Temperature NMR
Rate Constant at Coalescence (kc) The rate of the dynamic process at the coalescence temperature.Calculated from the frequency separation of the signals at low temperature.
Free Energy of Activation (ΔG‡) The energy barrier that must be overcome for the inversion to occur.Calculated from the coalescence temperature and the rate constant using the Eyring equation.
Enthalpy of Activation (ΔH‡) The heat of reaction for reaching the transition state.Determined from the slope of a plot of ln(k/T) versus 1/T (Eyring plot).
Entropy of Activation (ΔS‡) The change in disorder in reaching the transition state.Determined from the intercept of the Eyring plot.

Comparative Coordination Behavior with Analogous Ligands (e.g., Di(2-pyridyl) sulfide)

A comparative analysis of the coordination behavior of this compound with its pyridine analogue, Di(2-pyridyl) sulfide, highlights the influence of the heterocyclic ring on the properties of the resulting metal complexes. The primary difference between the two ligands lies in the electronic properties of the pyrimidinyl versus the pyridyl rings.

The pyrimidine ring is more electron-deficient than the pyridine ring due to the presence of the second nitrogen atom. This difference in electron density can affect several aspects of coordination chemistry:

Metal-Ligand Bond Strength: The more electron-deficient nature of the pyrimidinyl rings in this compound can lead to weaker σ-donation to the metal center compared to Di(2-pyridyl) sulfide. This could result in longer metal-nitrogen bond lengths and potentially less stable complexes.

Back-bonding: For metal centers capable of π-back-bonding, the lower energy π* orbitals of the pyrimidine rings could make this compound a better π-acceptor ligand than Di(2-pyridyl) sulfide. This could strengthen the metal-ligand interaction, particularly with electron-rich metal centers.

Steric Effects: While electronically different, the steric profiles of the two ligands are quite similar. However, subtle differences in the bite angle and the orientation of the aromatic rings upon coordination can arise due to the different electronic distributions. These steric factors can influence the geometry of the resulting complexes and the accessibility of the metal center to other substrates. nih.govnih.gov

The coordination modes of Di(2-pyridyl) disulfide, a related ligand, have been reviewed, showcasing various possibilities including N,N-chelation, bridging, and cleavage of the S-S bond. researchgate.net It is expected that both this compound and Di(2-pyridyl) sulfide would primarily act as N,N'-chelating ligands, forming six-membered chelate rings with a metal center.

The table below summarizes the expected comparative properties of the two ligands in their metal complexes.

PropertyThis compoundDi(2-pyridyl) sulfideRationale
σ-Donor Strength WeakerStrongerThe two nitrogen atoms in the pyrimidine ring make it more electron-deficient.
π-Acceptor Strength StrongerWeakerThe lower energy π* orbitals of the pyrimidine ring can accept more electron density from the metal.
Basicity of Nitrogen Donors LowerHigherThe electron-withdrawing nature of the second nitrogen in the pyrimidine ring reduces the basicity of the coordinating nitrogen.
Expected M-N Bond Length Potentially longerPotentially shorterA consequence of weaker σ-donation.
Stability of Complexes May be lower with σ-donating metals, but higher with π-back-bonding metals.Generally stable due to strong σ-donation.The overall stability depends on the interplay between σ-donation and π-back-bonding capabilities of the metal center.

Supramolecular Chemistry and Self Assembly of Di 2 Pyrimidinyl Sulfide Systems

Design and Formation of Supramolecular Architectures

The design of supramolecular architectures with di(2-pyrimidinyl) sulfide (B99878) primarily revolves around its use as a multidentate ligand in coordination chemistry. The nitrogen atoms on the pyrimidinyl rings and the sulfur atom of the sulfide bridge can all potentially coordinate with metal centers, leading to a variety of structural motifs. Research has shown that the reaction of DprS with different silver(I) salts results in the formation of distinct coordination polymers, showcasing the tunability of the resulting structures.

For instance, the reaction of di(2-pyrimidinyl) sulfide with silver(I) perchlorate (B79767) in acetonitrile (B52724) has been shown to produce a ladder-like coordination polymer with the formula {Ag(DprS)(CH3CN)}∞. In a different synthetic approach, the use of silver(I) trifluoroacetate (B77799) leads to the formation of a two-dimensional net structure, [Ag2(DprS)(CF3CO2)2]∞. Furthermore, a tape-like coordination motif, {Ag3(DprS)4(C2F5CO2)2·H2O}∞, is achieved when a mixture of counter-anions is present during the self-assembly process. These examples highlight how the careful selection of anionic coligands can be used to predictably guide the formation of specific supramolecular architectures.

Non-covalent interactions are the cornerstone of the supramolecular assembly of this compound systems, providing the driving force for the organization of the individual molecular components into well-defined, higher-order structures. These weak interactions, while individually modest, collectively contribute to the stability and structural integrity of the resulting coordination polymers.

Hydrogen Bonding: Hydrogen bonding is another critical non-covalent interaction that directs the self-assembly of these systems. In the presence of solvent molecules, such as water, or when using ligands with hydrogen bond donor or acceptor capabilities, intricate hydrogen-bonding networks can form. These networks can link adjacent coordination polymer chains, contributing to the formation of higher-dimensional structures.

Anion and Solvent Effects on Coordination Polymer Formation

The formation of coordination polymers from this compound is profoundly influenced by the nature of the anions and solvents employed during synthesis. These components are not merely passive spectators in the self-assembly process but actively participate in and direct the formation of the final supramolecular architecture.

Solvents also play a multifaceted role. They can act as ligands, directly coordinating to the metal centers and influencing the structure, as seen with acetonitrile in the ladder-like polymer. The polarity and hydrogen-bonding capability of the solvent can affect the solubility of the reactants and the stability of different supramolecular assemblies in solution, thereby guiding the crystallization process towards a specific structural outcome. The "solvent medium tuning effect" is a powerful tool for chemists to control the self-assembly of this compound and generate a diversity of coordination polymers.

Complex FormulaAnion(s)SolventResulting Architecture
{Ag(DprS)(CH3CN)}∞Perchlorate (ClO4-)AcetonitrileLadder-like motif
[Ag2(DprS)(CF3CO2)2]∞Trifluoroacetate (CF3CO2-)Not specifiedTwo-dimensional net
{Ag3(DprS)4(C2F5CO2)2·H2O}∞Pentafluoropropionate (C2F5CO2-), Trifluoromethanesulfonate (CF3SO3-)Not specifiedTape-like coordination motif

Topological Frameworks in Supramolecular Networks

The diverse supramolecular architectures formed by this compound and silver(I) salts can be described in terms of their topological frameworks. Topology provides a way to simplify and classify the complex connectivity patterns of these coordination networks. The specific anion and solvent conditions guide the self-assembly into distinct topological forms.

The ladder-like motif observed in {Ag(DprS)(CH3CN)}∞ represents a one-dimensional (1D) topology. In this arrangement, two parallel polymer chains are interconnected at regular intervals, resembling the rungs of a ladder. This structure arises from the specific coordination of the DprS ligand and the inclusion of acetonitrile as a coordinating solvent.

A more complex, two-dimensional (2D) topology is seen in the case of [Ag2(DprS)(CF3CO2)2]∞. Here, the this compound ligands and silver ions are connected in a way that extends the network in two dimensions, forming a sheet-like or net structure. The trifluoroacetate anions likely play a key role in bridging the metal centers to facilitate this 2D growth.

The tape-like coordination motif found in {Ag3(DprS)4(C2F5CO2)2·H2O}∞ is another example of a 1D topology, but with a different connectivity pattern than the simple ladder. This structure likely consists of wider, ribbon-like polymeric chains. The formation of this particular topology is a result of the complex interplay between the mixed anions and the flexible coordination of the DprS ligand.

The ability to generate these different topological frameworks by tuning the reaction conditions underscores the versatility of this compound as a building block in supramolecular chemistry and crystal engineering.

Supramolecular ArchitectureTopological DimensionalityDescription
Ladder-like Motif1DTwo parallel polymer chains linked by repeating cross-links.
Two-dimensional Net2DA sheet-like structure extending in two dimensions.
Tape-like Coordination Motif1DA ribbon-like polymeric chain.

Computational and Theoretical Investigations on Di 2 Pyrimidinyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity.ijcce.ac.ir

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the reactivity of Di(2-pyrimidinyl) sulfide (B99878). ijcce.ac.irnih.gov Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to perform geometry optimization and calculate key electronic properties. nih.gov

These calculations provide insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govacs.org

Another important parameter derived from these calculations is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net Red regions on the MEP surface indicate areas of negative potential, typically associated with lone pairs on heteroatoms like nitrogen and sulfur, which are susceptible to electrophilic attack. researchgate.net This analysis helps identify reactive sites within the molecule. acs.org For instance, in studies of related diaminopyrimidine sulfonate derivatives, DFT calculations have been used to determine these electronic parameters, providing a template for understanding the reactivity of similar pyrimidine-sulfur systems. acs.org

Table 1: Calculated Electronic Properties of Exemplar Pyrimidine (B1678525) Derivatives using DFT acs.org

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate-6.531-2.3334.198
2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate-6.803-2.1364.667

Density Functional Theory (DFT) for Reaction Mechanism Elucidation.acs.orgmdpi.com

DFT is a highly effective tool for investigating the mechanisms of chemical reactions involving pyrimidine sulfides. ijcce.ac.irresearchgate.net By calculating the potential energy surface of a reaction, researchers can identify stable intermediates, transition states, and determine the activation energies associated with different reaction pathways. researchgate.net This computational approach allows for the step-by-step exploration of complex reactions, providing a level of detail that is often difficult to obtain through experimental means alone. researchgate.net

Di(2-pyrimidinyl) sulfide possesses multiple potential coordination sites—the nitrogen atoms of the pyrimidine rings and the sulfur atom—making it an effective ligand for metal ions. mdpi.com Computational modeling, especially with DFT, is used to study the nature of the resulting metal-ligand bonds. nih.gov These calculations can determine the preferred coordination mode, the geometry of the metal complex, and the strength of the interaction. Furthermore, analyses of the electronic structure reveal the degree of covalency in the metal-sulfur and metal-nitrogen bonds, as well as the extent of charge transfer between the ligand and the metal center. remedypublications.com This detailed understanding of bonding is vital for designing novel catalysts, functional materials, and metal-containing therapeutic agents.

Quantitative Structure-Property Relationships (QSPR) in Pyrimidine Derivatives.ijcce.ac.ir

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For pyrimidine derivatives, QSPR models can be developed to predict properties like reactivity, solubility, or toxicity based on a set of calculated molecular descriptors. These descriptors, which quantify various aspects of the molecule's topology, geometry, and electronic structure, are often derived from quantum chemical calculations. By establishing a statistically significant relationship between these descriptors and an observed property, QSPR models become predictive tools that can accelerate the design and screening of new pyrimidine derivatives with desired characteristics, reducing the need for extensive experimental synthesis and testing.

Molecular Docking and Binding Mode Predictions in Chemical Contexts.mdpi.comnih.gov

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as a this compound derivative, binds to the active site of a macromolecular target, typically a protein. nih.gov This technique is instrumental in drug discovery and chemical biology for rationalizing the biological activity of molecules and for designing new, more potent compounds.

Docking studies on various pyrimidine derivatives have successfully predicted their binding modes and affinities for a range of biological targets. mdpi.com These simulations provide detailed, three-dimensional views of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the binding. The results are often quantified by a docking score, which estimates the binding affinity, with more negative scores typically indicating a more favorable interaction. nih.gov Such studies have provided structural insights into how pyrimidine derivatives interact with targets like the anti-apoptotic protein Bcl-2, the Eg5 mitotic kinesin, and viral proteases, demonstrating a strong correlation between predicted binding affinity and experimentally observed biological activity. mdpi.com

Table 2: Examples of Molecular Docking Studies on Pyrimidine Derivatives

Protein TargetType of Pyrimidine DerivativeKey Findings from Docking StudySource
B-cell lymphoma 2 (Bcl-2)Substituted PyrimidinesPredicted binding modes within the ligand-binding domain, identifying key interactions.
Eg5 (Mitotic Kinesin)DihydropyrimidinesShowed a good correlation between experimental cytotoxic activity and predicted binding affinity. mdpi.com
SARS-CoV-2 Main Protease (Mpro)Pyrido[2,3-d]pyrimidinesIdentified compounds with promising antiviral potency based on docking scores and interactions.
Alpha-amylaseSubstituted PyrimidinesPredicted optimal binding sites and inhibitory mechanisms for potential anti-diabetic agents. nih.gov

Applications in Catalysis and Functional Material Development

Di(2-pyrimidinyl) Sulfide (B99878) in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of Di(2-pyrimidinyl) sulfide itself are not extensively documented, its structural motifs are present in ligands that form highly effective transition metal catalysts. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows it to form stable complexes with a variety of metals, including palladium, cobalt, and iron, which are active in numerous catalytic transformations.

Homogeneous Catalysis: In homogeneous catalysis, ligands containing pyridine (B92270) or pyrimidine (B1678525) moieties are crucial for tuning the electronic and steric properties of metal catalysts. For instance, Pd(II) complexes with pyridine-based ligands are efficient precatalysts for widely used carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. The catalytic efficiency in such systems can be correlated with the basicity and substitution pattern of the pyridine-like ligand. Similarly, cobalt and iron complexes featuring terpyridine ligands—a related tridentate nitrogen-donor system—have been explored for the regioselective hydrosilylation of styrene. The this compound ligand can be envisioned to coordinate to metal centers in a bidentate or bridging fashion, creating well-defined catalytic pockets for substrate activation.

Heterogeneous Catalysis and Challenges: A significant challenge in using nitrogen- and sulfur-containing heterocycles in catalysis is their tendency to strongly coordinate to metal surfaces or active sites, which can lead to catalyst poisoning. This is particularly relevant in palladium-catalyzed C-H functionalization reactions, where the heteroatoms can interfere with the desired catalytic cycle. However, modern synthetic strategies have been developed to overcome these limitations. One approach involves the in-situ generation of the active catalyst from a Pd(0) source, which has a weaker affinity for the N/S donors than the more commonly used Pd(II) sources. This allows the desired C-H activation to proceed even in the presence of coordinating heterocycles like pyrimidine. This demonstrates that with appropriate catalyst design, ligands like this compound can be effectively employed in a range of catalytic processes.

Catalytic ApplicationRelevant Metal CenterLigand Type / AnalogueKey Findings
Suzuki–Miyaura Coupling Palladium (Pd)Pyridine derivativesLigand basicity and sterics influence catalyst efficiency.
Heck Coupling Palladium (Pd)Pyridine derivativesPrecatalysts show high efficiency for C-C bond formation.
Hydrosilylation Cobalt (Co), Iron (Fe)Terpyridine derivativesCoordination polymers act as effective precatalysts.
C-H Functionalization Palladium (Pd)Pyrimidine-containing substratesCatalyst poisoning by N,S-heterocycles can be overcome using Pd(0) sources.

Assembly of High-Nuclearity Molecular Clusters for Materials Science

This compound is an excellent candidate for use as a building block in supramolecular chemistry and materials science due to its ability to act as a bridging ligand. Its geometry allows it to link multiple metal centers, facilitating the self-assembly of large, ordered structures such as high-nuclearity molecular clusters and coordination polymers.

High-nuclearity clusters are discrete molecular assemblies containing multiple metal ions, held together by organic ligands. The use of sulfido ligands is a known strategy to increase the nuclearity of transition-metal clusters. These ligands can adopt various coordination modes (e.g., μ3-S, μ4-S), effectively capping and linking smaller metal units to form larger, more complex structures.

A closely related analogue, 4,4′-dipyridyl sulfide, has been successfully used to construct one-, two-, and three-dimensional coordination polymers. In these materials, the dipyridyl sulfide ligand links metal centers (e.g., copper) to form extended networks. The resulting structures can possess channels and pores, making them potentially useful for applications in gas storage or molecular separation. Given the structural similarities, this compound is expected to exhibit comparable behavior, with the pyrimidine nitrogen atoms providing additional or alternative coordination sites for assembling novel polymeric materials with potentially different electronic or host-guest properties.

The synthesis of these materials typically involves the reaction of the ligand with a metal salt under controlled conditions, often leading to the spontaneous formation of crystalline products. The final architecture of the cluster or polymer is dictated by factors such as the coordination preference of the metal ion, the geometry of the ligand, and the reaction conditions.

Ligand / Precursor TypeResulting StructureMetal CentersSignificance
Sulfido Ligands High-nuclearity Osmium clusters (e.g., Os₆(CO)₁₇(μ₄-S)₂)Osmium (Os)Demonstrates the ability of sulfur to link metal fragments into larger clusters.
4,4′-Dipyridyl Sulfide 2D and 3D Coordination PolymersCopper (Cu)Acts as a linear bridging ligand to form extended network structures.
Polycyanometallates High-nuclearity bimetallic clustersNickel (Ni), Iron (Fe), Molybdenum (Mo)Organic capping ligands are used to assemble complex cluster cores.
Iron-Thiolate Precursors Biomimetic Iron-Sulfur ClustersIron (Fe)Self-assembly reactions are used to create synthetic analogues of biological clusters.

Precursors for Novel Heterocyclic Compounds

This compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. The reactivity of both the pyrimidine rings and the central sulfide bridge can be exploited to introduce new functional groups or to build fused-ring structures.

The pyrimidine ring itself is susceptible to various chemical transformations. A recently developed "deconstruction–reconstruction" strategy allows for the diversification of pyrimidines into other heterocycles. This approach involves activating the pyrimidine by converting it to an N-arylpyrimidinium salt, which can then be cleaved to form a reactive intermediate. This intermediate can subsequently be cyclized with different reagents to generate a wide array of new heterocycles, such as substituted pyrimidines, pyrazoles, or 1,2-oxazoles. Applying this methodology to this compound could provide access to novel molecules where one or both pyrimidine rings are transformed.

Furthermore, pyrimidine-containing scaffolds are often used as building blocks for creating fused heterocyclic systems with potential pharmacological activity. For example, 2-aminopyrimidines can undergo cyclocondensation reactions to furnish fused systems like pyrazolo[1,5-a]pyrimidines.

The sulfide bridge in this compound is also a site for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and geometry of the molecule. Such a transformation would influence its coordination behavior as a ligand and could be a route to new functional materials.

Reaction TypeReagent(s)Potential Product Class
Deconstruction-Reconstruction Tf₂O, Amine, then Guanidine/HydroxylamineSubstituted Pyrimidines, Azoles
Cyclocondensation Various bifunctional reagentsFused Pyrimidine Systems
Sulfur Oxidation Oxidizing agents (e.g., m-CPBA, H₂O₂)Di(2-pyrimidinyl) sulfoxide, Di(2-pyrimidinyl) sulfone
N-functionalization Alkyl halidesPyrimidinium salts

Advanced Characterization Techniques for Di 2 Pyrimidinyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Di(2-pyrimidinyl) sulfide (B99878) and its analogues in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei.

Di(2-pyrimidinyl) sulfide and related thioethers can exhibit dynamic conformational processes in solution. One such process is sulfur inversion, where the sulfur atom passes through a planar transition state, leading to the exchange of the environments of the substituents on the sulfur. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic phenomena. nih.gov

By recording NMR spectra at different temperatures, the rate of this inversion can be monitored. At low temperatures, the inversion process is slow on the NMR timescale, potentially resulting in distinct signals for chemically non-equivalent protons or carbons on the pyrimidine (B1678525) rings. As the temperature is increased, the rate of inversion accelerates. At the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged signal. nih.gov Further temperature increases lead to a sharpening of this averaged peak.

Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the sulfur inversion process using the Eyring equation. This provides quantitative insight into the conformational flexibility and the energy barrier of the inversion process. nih.gov

A multi-nuclear NMR approach provides a more complete picture of the molecular structure.

¹H and ¹³C NMR: ¹H and ¹³C NMR are fundamental for confirming the core structure. The pyrimidine rings exhibit characteristic chemical shifts and coupling patterns. researchgate.netnih.gov For this compound, the proton spectrum typically shows three distinct signals for the pyrimidine ring protons, while the carbon spectrum reveals the corresponding carbon environments. The chemical shifts are sensitive to substitution on the pyrimidine rings. rsc.orgmdpi.comipb.pt Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and establish through-bond connectivity. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for Pyrimidine Derivatives.

Nucleus Type of Atom Typical Chemical Shift (ppm)
¹H Aromatic (Pyrimidine Ring) 7.0 - 9.0
¹³C Aromatic (Pyrimidine Ring) 110 - 165

³¹P NMR: For derivatives containing phosphorus, such as phosphine (B1218219) or phosphate (B84403) groups, ³¹P NMR is highly informative. The ³¹P chemical shift is extremely sensitive to the oxidation state, coordination number, and local geometry of the phosphorus atom. dtic.milnih.gov In metal complexes of phosphorus-containing this compound derivatives, ³¹P NMR can be used to study metal-ligand binding and determine coordination shifts. nih.govresearchgate.netchemrxiv.org

⁷⁷Se NMR: In selenium analogues, such as Di(2-pyrimidinyl) selenide, ⁷⁷Se NMR is the technique of choice for probing the selenium atom's environment. netlify.app Selenium-77 is a spin-½ nucleus with a wide chemical shift range, making it very sensitive to subtle changes in the electronic structure. huji.ac.ilhuji.ac.il The ⁷⁷Se chemical shift can confirm the presence of the C-Se-C linkage and provide insight into the nature of the substituents on the pyrimidine rings. researchgate.netscispace.com Coupling between ⁷⁷Se and adjacent ¹H or ¹³C nuclei can also be observed, further aiding in structural assignment. rsc.org

Table 2: Representative ⁷⁷Se NMR Chemical Shifts for Organoselenium Compounds.

Compound Type ⁷⁷Se Chemical Shift Range (ppm)
Dialkyl Selenides 0 - 200
Diaryl Selenides 350 - 500
Diselenides 400 - 600

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation. nih.gov

Beyond the individual molecule, X-ray diffraction elucidates the crystal packing and identifies intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. nih.gov This information is crucial for understanding the supramolecular chemistry of these compounds and can be relevant to their physical properties and biological activity. For example, in the crystal structure of related diaminopyrimidine sulfanyl (B85325) acetamides, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov

Table 3: Key Structural Parameters Obtained from Single-Crystal X-ray Diffraction.

Parameter Information Provided
Bond Lengths Provides exact distances between bonded atoms (e.g., C-S, C-N, C=C).
Bond Angles Defines the geometry around each atom (e.g., C-S-C angle).
Torsion Angles Describes the conformation of the molecule (e.g., twist of pyrimidine rings).
Intermolecular Distances Identifies non-covalent interactions like hydrogen bonds and π-stacking.
Crystal System & Space Group Describes the overall symmetry and arrangement of molecules in the crystal lattice.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. An FT-IR spectrum provides a molecular fingerprint that is valuable for functional group identification and for confirming the synthesis of this compound derivatives. nih.gov The spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. nih.govresearchgate.net

Characteristic vibrational frequencies for this compound would include:

C-H stretching from the aromatic pyrimidine rings. researchgate.net

C=N and C=C stretching vibrations within the pyrimidine rings.

Ring breathing modes of the pyrimidine heterocycle. acs.org

C-S stretching vibrations, which are typically weaker and found in the fingerprint region.

Changes in the position and intensity of these bands upon substitution can provide evidence for the successful modification of the parent compound. physchemres.org

Table 4: Characteristic FT-IR Absorption Bands for Pyrimidine-Sulfide Moieties.

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=N / C=C Ring Stretch 1600 - 1450
C-H In-plane Bend 1300 - 1000
C-S Stretch 800 - 600

UV/Vis Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region arising from π→π* and n→π* electronic transitions associated with the pyrimidine rings' conjugated π-system. acs.orgscispace.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. nih.gov The introduction of substituents on the pyrimidine rings can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This technique is useful for studying conjugation effects and for quantitative analysis using the Beer-Lambert law. researchgate.net

Table 5: Typical Electronic Transitions in Pyrimidine Derivatives.

Transition Wavelength Region Description
π → π* 200 - 300 nm High-intensity transition within the aromatic π-system.
n → π* >280 nm Lower-intensity transition involving non-bonding electrons on nitrogen atoms.

Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA) for Binding Affinity Studies

When evaluating this compound derivatives as potential inhibitors or binders to biological macromolecules like proteins, Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA) are powerful techniques for characterizing the binding interactions.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.commalvernpanalytical.com In a typical experiment, a solution of the this compound derivative is titrated into a solution of the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. harvard.eduuspto.govnih.gov This provides a complete thermodynamic profile of the binding event, offering deep insights into the forces driving the molecular recognition.

Table 6: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry.

Parameter Symbol Information Provided
Dissociation Constant Kd Measures the strength of the binding interaction (lower Kd means stronger binding).
Stoichiometry n The ratio of ligand to macromolecule in the complex.
Enthalpy Change ΔH The heat released or absorbed upon binding, reflecting bond formation/breakage.
Entropy Change ΔS The change in disorder of the system upon binding, often related to solvent rearrangement.
Gibbs Free Energy Change ΔG The overall energy of binding, calculated from Kd.

Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method used to assess the binding of a ligand to a protein. wikipedia.org The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.govresearchgate.net The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a stabilizing ligand, such as a this compound derivative, typically increases the thermal stability of the protein, resulting in a positive shift in its Tm (ΔTm). axxam.cominnovationforever.com This shift is indicative of a direct interaction between the compound and the target protein.

Table 7: Example Data from a Thermal Shift Assay.

Sample Melting Temperature (Tm) Shift (ΔTm) Interpretation
Protein alone 52.5 °C - Baseline thermal stability.
Protein + Compound A 57.8 °C +5.3 °C Compound A binds and stabilizes the protein.
Protein + Compound B 52.6 °C +0.1 °C Compound B does not significantly bind or stabilize the protein.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

While the parent Di(2-pyrimidinyl) sulfide (B99878) scaffold is well-established, future research will likely focus on creating a diverse library of derivatives to modulate its steric and electronic properties. The functionalization of the pyrimidine (B1678525) rings is a key area for exploration. Sulfur-containing pyrimidine derivatives are valuable intermediates in chemical synthesis due to the reactivity of the sulfur group, which allows for further functionalization. researchgate.net

Novel synthetic strategies can be broadly categorized:

Functionalization of the Pyrimidine Core : Standard methods for pyrimidine synthesis involve the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidine, urea, or thiourea. bu.edu.eg These foundational methods can be adapted to use substituted precursors, introducing functional groups such as amines, halogens, or alkyl groups onto the pyrimidine rings before the formation of the sulfide bridge. The Biginelli reaction, a one-pot synthesis, offers a versatile route for creating a variety of pyrimidine-based compounds. nih.gov

Modification of the Sulfide Linker : The sulfide bridge itself presents opportunities for derivatization. Oxidation of the sulfide to sulfoxide (B87167) or sulfone moieties would dramatically alter the geometry and electronic properties of the ligand, creating new potential therapeutic agents. google.com A mild and efficient protocol for synthesizing diaryl sulfides involves the in-situ formation of sulfenyl chlorides from thiols and their subsequent reaction with arylzinc reagents, a method that tolerates sensitive N-heterocycles like pyrimidines. acs.org

Post-Synthesis Modification : Existing Di(2-pyrimidinyl) sulfide can be modified directly. For instance, electrophilic aromatic substitution reactions could be explored to add functional groups to the pyrimidine rings, although the electron-deficient nature of the rings presents a challenge. Alternatively, nucleophilic aromatic substitution on pyrimidine rings activated with appropriate leaving groups could provide a viable pathway for introducing new substituents.

These approaches will enable the synthesis of a wide array of derivatives with tailored properties for specific applications in coordination chemistry, materials science, and medicinal chemistry.

Table 1: Potential Synthetic Strategies for Derivatization
StrategyDescriptionKey Reagents/ReactionsPotential Derivatives
Pyrimidine Core FunctionalizationIntroduction of substituents onto the pyrimidine rings using modified precursors.Biginelli reaction, Condensation of substituted 1,3-dicarbonyls with urea/thiourea. bu.edu.egnih.govMethyl-, amino-, halo-, or phenyl-substituted pyrimidine rings.
Sulfide Bridge ModificationOxidation of the central sulfur atom to create sulfoxides or sulfones.Oxidizing agents (e.g., m-CPBA, H₂O₂). google.comDi(2-pyrimidinyl) sulfoxide, Di(2-pyrimidinyl) sulfone.
Cross-Coupling ReactionsFormation of the C-S-C bridge using modern coupling methods.In-situ formation of sulfenyl chlorides and trapping with arylzinc reagents. acs.orgHighly functionalized and asymmetric diaryl/diheteroaryl sulfides.

Development of New Coordination Motifs and Architectures

The nitrogen atoms of the pyrimidine rings and the sulfur atom of the sulfide bridge in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Future research is expected to harness this potential to create novel coordination compounds, from discrete metal complexes to extended coordination polymers with diverse topologies. mdpi.com The design of such materials remains a challenge, as the self-assembly process is influenced by numerous factors including the building blocks and synthesis conditions. mdpi.com

Potential coordination motifs include:

Bidentate Chelation : The two nitrogen atoms located closest to the sulfide bridge can act as a chelating pair, binding to a single metal center to form a stable ring structure. This is a common binding mode for ligands containing multiple nitrogen heterocycles.

Bridging Ligand : The ligand can bridge two or more metal centers. This can occur in several ways: the two pyrimidine rings can each bind to a different metal ion, or one pyrimidine ring could be monodentate while the other acts as a bridge. This flexibility allows for the construction of one-, two-, or three-dimensional coordination polymers. mdpi.comresearchgate.net

Multinuclear Clusters : The ligand could facilitate the assembly of multinuclear metal clusters, where the sulfide sulfur atom may also participate in coordination, particularly with soft metal ions that have a high affinity for sulfur. nih.gov

The resulting architectures could exhibit interesting properties, such as porosity, magnetism, or luminescence, depending on the choice of metal ion and the coordination geometry. The study of related cobalt(II) dicyanamide coordination polymers with pyrimidine-based auxiliary ligands has shown that the substitution pattern on the ligand can significantly influence the dimensionality and topology of the resulting frameworks. mdpi.com

Table 2: Potential Coordination Modes and Resulting Architectures
Coordination ModeDescriptionPotential Metal IonsResulting Architectures
N,N'-Bidentate ChelateBoth pyrimidine rings bind to a single metal center via one nitrogen atom each.Transition metals (e.g., Co, Ni, Cu, Zn). mdpi.comresearchgate.netDiscrete mononuclear complexes.
Bridging BismonodentateEach pyrimidine ring coordinates to a different metal center.Ag(I), Cd(II), Co(II). mdpi.comresearchgate.net1D chains, 2D grids, or 3D frameworks (Coordination Polymers).
Multimodal (N, S coordination)Nitrogen atoms from the pyrimidine rings and the central sulfur atom coordinate to metal centers.Soft metals (e.g., Fe, Ru, Ag, Cd). nih.govMultinuclear clusters or complex polymers.

Integration with Emerging Fields in Chemical Science and Technology

The versatility of this compound and its potential derivatives opens doors for its application in several interdisciplinary and emerging fields.

Medicinal Chemistry : Pyrimidine derivatives are well-established pharmacophores found in a vast range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. nih.govijprs.com Sulfur-containing motifs, particularly sulfonyl or sulfonamide groups, are also prevalent in FDA-approved drugs. nih.gov The combination of these two features in this compound derivatives makes them attractive candidates for drug discovery programs. nih.gov For example, pyrido[2,3-d]pyrimidines, which are structurally related, are considered privileged scaffolds for developing tyrosine kinase inhibitors for cancer therapy. nih.govfigshare.com Future work could involve screening libraries of this compound derivatives for activity against various biological targets.

Materials Science : There is a renewed interest in sulfur-based reactions for producing advanced materials with unique optical, mechanical, and energy-related properties. nih.gov Coordination polymers and metal-organic frameworks (MOFs) built from this compound ligands could be designed for applications in gas storage, separation, or catalysis. Furthermore, metal sulfides are recognized for their potential as semiconductors and catalysts. mdpi.commdpi.com Thin films or nanoparticles of coordination complexes derived from this ligand might exhibit interesting electronic or photocatalytic properties.

Supramolecular Chemistry and Sensing : The ability of the ligand to direct the self-assembly of complex architectures can be exploited in supramolecular chemistry. mdpi.com These organized structures could serve as hosts for small molecules or as fluorescent sensors. The electron-deficient pyrimidine rings and the sulfur atom could interact with specific analytes, leading to a detectable change in fluorescence or color, a principle used in developing sensors for metal ions or nitroaromatic compounds. researchgate.net

Table 3: Summary of Interdisciplinary Research Opportunities
FieldPotential ApplicationRationale
Medicinal ChemistryDevelopment of novel anticancer, antiviral, or kinase inhibitors. nih.govnih.govThe pyrimidine core is a known pharmacophore, and sulfur-containing heterocycles often exhibit significant biological activity. nih.govnih.gov
Materials ScienceCreation of functional polymers, semiconductors, or catalysts. nih.govmdpi.comCoordination polymers can form porous materials; metal sulfide complexes can have useful electronic properties. mdpi.com
Supramolecular Chemistry & SensingDesign of molecular sensors, host-guest systems, or self-assembling materials.The ligand's geometry and electronic nature can direct assembly and enable specific interactions with analytes. researchgate.net

Q & A

Q. Advanced

  • X-ray crystallography : Resolves coordination geometry and noncovalent interactions (e.g., Jensen et al., 2004).
  • ¹H/¹³C NMR : Monitors sulfur inversion via splitting of pyrimidyl proton signals.
  • ESI-MS : Identifies high-nuclearity clusters (e.g., Ag₆S₃ cores reported by Chen et al., 2016).
    Combining these methods validates structural hypotheses .

How can this compound derivatives be engineered for hydrogen sulfide (H₂S) detection in biological systems?

Advanced
Peng et al. (2014) developed H₂S probes via nucleophilic substitution at the sulfide group. Key design considerations:

  • Fluorophore conjugation : Attach pyrimidine to naphthalimide or BODIPY cores for ratiometric sensing.
  • Thiol-responsive linkers : Incorporate disulfide bonds for H₂S-triggered fluorescence activation.
    In vitro validation requires confocal microscopy in H₂S-rich cell lines (e.g., macrophages) .

What experimental evidence supports the anti-inflammatory activity of pyrimidine-based derivatives?

Advanced
this compound inhibits COX-1/2 enzymes, reducing prostaglandin E₂ (PGE₂). Methodological validation includes:

  • ELISA : Quantify PGE₂ suppression in LPS-stimulated macrophages.
  • Molecular docking : Simulate ligand binding to COX-2’s hydrophobic pocket.
  • In vivo models : Assess edema reduction in carrageenan-induced inflammation assays. Dose-dependent efficacy (IC₅₀ ~10 μM) aligns with NSAID benchmarks .

How does environmental exposure affect the stability of this compound, and what degradation pathways are relevant?

Advanced
Murphy & Strongin (2009) identified oxidation and photolysis as primary degradation routes. Mitigation strategies:

  • Light exclusion : Store compounds in amber vials under N₂ atmosphere.
  • Antioxidants : Add BHT (0.1% w/w) to inhibit radical formation.
    LC-MS/MS monitors sulfoxide/sulfone byproducts, with half-life estimates under UV light (~6 hrs) guiding handling protocols .

What strategies enable the synthesis of high-nuclearity silver clusters using this compound?

Advanced
Chen et al. (2016) achieved Ag₈S₄ clusters by:

  • Ligand-to-metal ratio : 1:2 molar ratios favor cluster nucleation.
  • Counterion templating : Bulky anions (e.g., SbF₆⁻) template hollow architectures.
  • Solvothermal conditions : 120°C in MeCN/H₂O (3:1) promotes slow crystallization.
    PXRD and XPS confirm cluster integrity for photocatalytic applications .

How does the reactivity of this compound compare to other thioethers in cross-coupling reactions?

Advanced
Compared to diaryl sulfides, this compound exhibits:

  • Enhanced electrophilicity : Pyrimidine’s electron-withdrawing groups activate sulfur for oxidative addition.
  • Cheletropic stability : Rigid structure minimizes undesired C–S bond cleavage.
    Benchmark against diphenyl sulfide in Kumada couplings shows 3× faster kinetics (TOF = 12 h⁻¹ vs. 4 h⁻¹) .

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